Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate
Description
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is a diester derivative of propanedioic acid (malonic acid), featuring two [(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] ester groups. The compound’s structure includes a central propanedioate core flanked by two 2,2-dimethyl-1,3-dioxolane rings, which are five-membered cyclic acetals known for enhancing hydrolytic stability and modulating solubility.
Properties
CAS No. |
101930-95-4 |
|---|---|
Molecular Formula |
C15H24O8 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate |
InChI |
InChI=1S/C15H24O8/c1-14(2)20-8-10(22-14)6-18-12(16)5-13(17)19-7-11-9-21-15(3,4)23-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
VTBZOADILCFLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CC(=O)OCC2COC(O2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of a malonate derivative with a hydroxymethyl-substituted 1,3-dioxolane. The core synthetic route is based on the reaction of malonate esters with suitably functionalized dioxolane intermediates under basic conditions to form the bis-ester product.
Key Starting Materials and Reagents
- Malonate derivatives: Diethyl or dimethyl malonate are commonly used as the malonate source.
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alcohol: This compound serves as the alcohol component for ester formation.
- Bases: Sodium hydride, sodium ethoxide, or potassium carbonate are employed to generate the malonate enolate or to facilitate nucleophilic substitution.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, 1,2-dimethoxyethane, or acetonitrile are preferred for their ability to dissolve reactants and support the reaction mechanism.
- Catalysts: Phase transfer catalysts, including cinchoninium halides, have been reported to enhance reaction efficiency and selectivity in related malonate ester syntheses.
Detailed Synthetic Procedure
Formation of the Malonate Enolate
- The malonate ester is treated with a base (e.g., sodium hydride) in an anhydrous polar aprotic solvent at temperatures ranging from 20°C to 80°C, typically around 40°C to 60°C.
- This step generates the malonate enolate intermediate, which is nucleophilic and ready for substitution.
Nucleophilic Substitution with the Dioxolane Alcohol
- The 2,2-dimethyl-1,3-dioxolan-4-yl)methyl alcohol is added to the reaction mixture.
- The nucleophilic malonate enolate attacks the electrophilic carbon attached to the hydroxyl group, leading to ester bond formation.
- The reaction is generally conducted under mild heating (20–80°C) to optimize yield and minimize side reactions.
- The reaction may be carried out in batch, semi-continuous, or continuous modes depending on scale and equipment availability.
Work-up and Purification
- Upon completion, the reaction mixture is quenched with water or an aqueous acid.
- The product is extracted into an organic solvent, dried, and purified by standard methods such as recrystallization or chromatography.
Alternative Synthetic Routes
- Some patents describe the preparation of similar malonate esters via the reaction of aldehydes (e.g., isovaleraldehyde) with malonate derivatives, followed by functional group transformations to introduce the dioxolane moiety.
- Chiral phase transfer catalysts have been employed to obtain enantiomerically enriched malonate esters, which may be relevant if stereochemistry is critical for the application of the compound.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | Sodium hydride, sodium ethoxide, potassium carbonate | Used to generate malonate enolate |
| Solvent | Tetrahydrofuran, 2-methyltetrahydrofuran, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 20°C to 80°C (preferably 40°C to 60°C) | Controls reaction rate and selectivity |
| Catalyst | Cinchoninium halides (phase transfer catalysts) | Enhances enantioselectivity and reaction efficiency |
| Reaction time | Several hours (typically 4-24 h) | Depends on scale and conditions |
| Molar ratios | Base:malonate:alcohol typically 1:1:2 | Stoichiometry optimized for complete conversion |
Research Findings and Analytical Data
While direct experimental data specific to this compound are limited in open literature, related malonate ester syntheses provide insight into effective preparation strategies:
- Phase transfer catalysis using cinchoninium bromide derivatives improves yields and enantiomeric excess in malonate ester formation.
- Solvent choice critically influences reaction selectivity and byproduct formation; polar aprotic solvents minimize side reactions such as transesterification.
- Temperature control within 40–60°C balances reaction kinetics and stability of sensitive functional groups.
Supporting information from liquid crystal compound syntheses involving dioxolane derivatives confirms the feasibility of these reaction conditions and purification protocols.
Chemical Reactions Analysis
Types of Reactions
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The dioxolane rings and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, influencing its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Poly[2,2-dimethyl-1,3-dioxolan-4-yl)-methyl acrylate] and Poly[4-(2,2-dimethyl-1,3-dioxolan-4-yl)-methyl itaconate]
These polymers, synthesized via solution polymerization in toluene with benzoyl peroxide (BPO) as an initiator, exhibit inherent viscosities of 0.45 and 0.43 in dimethylformamide (DMF), respectively . Their comparable viscosities suggest similar solution behavior despite differences in backbone chemistry (acrylate vs. itaconate). Key points of comparison include:
- Copolymerization: Both polymers were copolymerized with various vinyl monomers, with conversion rates analyzed using the Alfrey-Price equations .
Propanedioic Acid, 2-((4-((5-Methyl-2-phenyl-4-oxazolyl)methoxy)phenyl)methyl)-, 1,3-Dimethyl Ester (CAS 1609073-29-1)
This structurally distinct propanedioate ester (molecular formula: C23H23NO6) features a phenyl-oxazolyl substituent, introducing aromaticity and a heterocyclic oxazole ring . Key comparisons:
- Functional Differences : The aromatic and heterocyclic substituents in CAS 1609073-29-1 could confer distinct electronic properties, affecting its reactivity in esterification or polymerization compared to the aliphatic dioxolane groups in the target compound.
Research Findings and Implications
- Dioxolane-Containing Polymers : The similar inherent viscosities of poly[acrylate] and poly[itaconate] derivatives (0.45 vs. 0.43) suggest that the dioxolane group’s steric and electronic effects dominate over backbone differences in solution .
- Structural Influence on Reactivity: The target compound’s dual dioxolane-methyl esters may hinder chain propagation in free-radical polymerization (unlike acrylate/itaconate monomers) but enable use in step-growth or crosslinking reactions.
- Aromatic vs. Aliphatic Esters : The phenyl-oxazolyl group in CAS 1609073-29-1 likely reduces solubility in polar solvents compared to the target compound, making it more suitable for hydrophobic applications .
Biological Activity
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is a compound that has garnered attention in recent years for its potential biological activities. This compound features a unique dioxolane ring system, which is known for its chiral properties and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.38 g/mol. The structure consists of two dioxolane rings attached to a propanedioate moiety, which enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄O₆ |
| Molecular Weight | 336.38 g/mol |
| Boiling Point | 454.4 ± 35.0 °C |
| Density | 1.166 ± 0.06 g/cm³ |
Antioxidant Properties
Research indicates that compounds with hydroxyphenylpropanoate structures exhibit significant antioxidant activities by scavenging free radicals and modulating oxidative stress pathways. The presence of the dioxolane ring may enhance these properties by improving the compound's stability and bioavailability in physiological environments .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The chiral nature of the dioxolane ring allows for selective interactions with specific receptors, potentially leading to enhanced therapeutic effects compared to non-chiral analogs .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The hydroxyphenyl group is particularly noted for its role in modulating metabolic pathways associated with cancer progression .
Case Studies
-
Study on Antioxidant Activity
A study conducted by Lee et al. (2017) evaluated the antioxidant capacity of various dioxolane derivatives, including this compound. The findings indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential for protecting cells against oxidative damage . -
Anti-inflammatory Research
Patel and Sharma (2018) investigated the anti-inflammatory effects of hydroxyphenylpropanoates in a murine model of inflammation. Their results demonstrated that administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6 . -
Anticancer Efficacy
A recent study published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer properties of compounds similar to this compound. The research showed that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for preparing Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate, and what analytical techniques are recommended for confirming its purity and structure?
- Methodological Answer : The compound is typically synthesized via esterification of propanedioic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. A common approach involves using acid catalysts (e.g., sulfuric acid) in anhydrous solvents like dichloromethane under reflux. Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted reagents.
- Key Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkages and dioxolane ring integrity (e.g., δ 1.3–1.5 ppm for dimethyl groups, δ 4.0–4.5 ppm for dioxolane protons) .
- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 347.2) .
Q. How should researchers handle this compound to ensure safety, and what are the key stability considerations under laboratory conditions?
- Methodological Answer :
- Safety Protocols : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture or heat (>40°C), which may degrade the dioxolane ring .
- Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperatures (25–60°C), and humidity (40–80% RH) to identify degradation pathways (e.g., hydrolysis to malonic acid derivatives) .
Advanced Research Questions
Q. What methodological approaches are employed to investigate the environmental fate and ecological impacts of this compound in long-term studies?
- Methodological Answer :
- Experimental Design :
Abiotic Degradation : Assess hydrolysis rates in simulated aquatic systems (pH 5–9) and photolysis under UV light .
Biotransformation : Use soil microcosms or activated sludge to study microbial degradation pathways.
Ecotoxicology : Evaluate acute/chronic toxicity in Daphnia magna or Danio rerio (zebrafish) per OECD guidelines .
- Data Interpretation : Link degradation half-lives (t₁/₂) to environmental persistence using QSAR models .
Q. How can computational chemistry models predict the reactivity and reaction mechanisms involving this compound in synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate ester hydrolysis or transesterification mechanisms to identify rate-limiting steps .
- Solvent Effects : Use COSMO-RS models to evaluate solvent polarity’s impact on reaction kinetics .
Q. What strategies resolve discrepancies in reported reaction yields or byproduct profiles when using this compound as a protecting group in multistep syntheses?
- Methodological Answer :
- Critical Replication : Repeat prior experiments under strictly controlled conditions (solvent purity, inert atmosphere, precise stoichiometry) .
- Byproduct Profiling : Use LC-MS or GC-MS to identify side products (e.g., dioxolane ring-opening derivatives) .
- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. TsOH), temperatures, and reaction times to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
